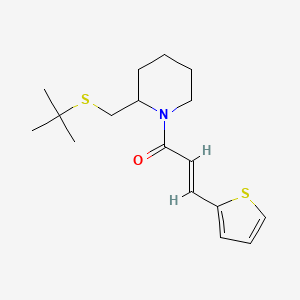
(E)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H25NOS2 and its molecular weight is 323.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is C17H25NOS2, with a molecular weight of 323.51 g/mol. The compound features a piperidine ring and a thiophene moiety, which are significant in contributing to its biological properties.
Antimicrobial Activity
Chalcone derivatives, including compounds similar to this compound, have been reported to exhibit antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is limited.
Anticancer Potential
Research into chalcone derivatives has suggested potential anticancer properties, primarily through mechanisms such as apoptosis induction and cell cycle arrest. Although direct studies on this compound are scarce, similar structures have shown promise in targeting cancer cells and inhibiting tumor growth .
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity makes them candidates for further investigation in inflammatory diseases .
While specific mechanisms for this compound have not been fully elucidated, chalcones generally interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, they may modulate the activity of kinases or transcription factors relevant to inflammation and cancer progression .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Similar chalcone derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. |
| Anticancer Research | Compounds with similar structures demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction. |
| Anti-inflammatory Studies | Chalcone derivatives reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory conditions. |
Propiedades
IUPAC Name |
(E)-1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS2/c1-17(2,3)21-13-14-7-4-5-11-18(14)16(19)10-9-15-8-6-12-20-15/h6,8-10,12,14H,4-5,7,11,13H2,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJRJPIVFJGOIO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SCC1CCCCN1C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













